molecular formula C19H14Cl2N2O B14406666 N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 82211-34-5

N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide

Cat. No.: B14406666
CAS No.: 82211-34-5
M. Wt: 357.2 g/mol
InChI Key: QPYOUSGABCHUII-UHFFFAOYSA-N
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Description

N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with 4-chloro-2-(chloromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorinated phenyl and carboxamide groups

Properties

CAS No.

82211-34-5

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

N-[4-chloro-2-[(2-chlorophenyl)methyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H14Cl2N2O/c20-16-5-6-18(23-19(24)13-7-9-22-10-8-13)15(12-16)11-14-3-1-2-4-17(14)21/h1-10,12H,11H2,(H,23,24)

InChI Key

QPYOUSGABCHUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)Cl

Origin of Product

United States

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